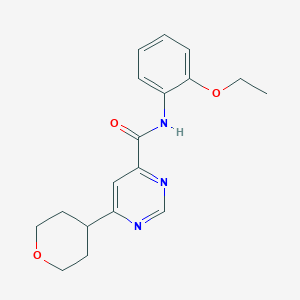
N-(2-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide, also known as EPOC, is a pyrimidine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EPOC has been synthesized using several methods and has shown promising results in scientific research studies.
Wirkmechanismus
The mechanism of action of N-(2-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In a study by Zhang et al., N-(2-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide was found to inhibit the activity of AKT and ERK, which are involved in cell survival and proliferation. Additionally, N-(2-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide was also found to downregulate the expression of Bcl-2 and upregulate the expression of Bax, which are involved in apoptosis.
Biochemical and Physiological Effects:
N-(2-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and anti-inflammatory activity. In a study by Zhang et al., N-(2-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide was found to inhibit the growth of human glioma cells by inducing apoptosis and cell cycle arrest. Additionally, N-(2-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide was also found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has several advantages for lab experiments, including its ease of synthesis and potential therapeutic applications. However, N-(2-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide also has limitations, including its limited solubility in water and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research and development of N-(2-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide, including the investigation of its potential as a cancer therapy, anti-inflammatory agent, and anti-microbial agent. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide and its potential side effects. Furthermore, the development of more efficient synthesis methods and the optimization of N-(2-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide's pharmacokinetic properties are also areas of future research.
Synthesemethoden
N-(2-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide can be synthesized using several methods, including the reaction of 2-ethoxyaniline with 4-chloro-6-(oxan-4-yl)pyrimidine-2-amine in the presence of a base, followed by the addition of 4-methoxybenzoyl chloride. Another method involves the reaction of 2-ethoxyaniline with 4-chloro-6-(oxan-4-yl)pyrimidine-2-amine in the presence of a base, followed by the addition of 4-nitrobenzoyl chloride, and subsequent reduction with SnCl2.
Wissenschaftliche Forschungsanwendungen
N-(2-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has shown potential in several scientific research applications, including cancer therapy, anti-inflammatory activity, and anti-microbial activity. In a study conducted by Zhang et al., N-(2-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide was found to inhibit the growth of human glioma cells by inducing apoptosis and cell cycle arrest. Another study by Li et al. showed that N-(2-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide exhibited anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-(2-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has also shown anti-microbial activity against several strains of bacteria and fungi.
Eigenschaften
IUPAC Name |
N-(2-ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-2-24-17-6-4-3-5-14(17)21-18(22)16-11-15(19-12-20-16)13-7-9-23-10-8-13/h3-6,11-13H,2,7-10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWONRZKQUDEHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=NC=NC(=C2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amino}cyclobutan-1-ol](/img/structure/B3014539.png)
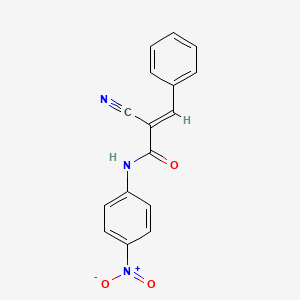
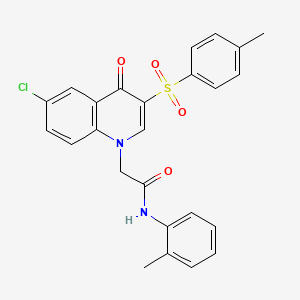
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B3014542.png)
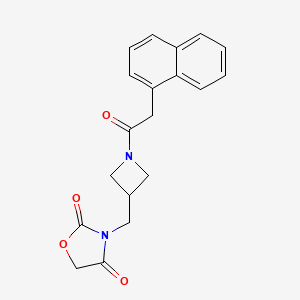
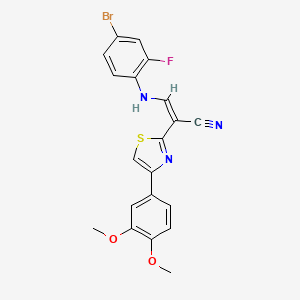



![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B3014554.png)

![2-(4-{1-[(1-Cyanocyclohexyl)carbamoyl]ethoxy}phenyl)acetic acid](/img/structure/B3014556.png)